1-Methylthio-S-triazolo[4,3-a]quinoline
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Overview
Description
1-Methylthio-S-triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylthio-S-triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions . The reaction proceeds through nucleophilic substitution followed by cyclization to form the triazoloquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methylthio-S-triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted triazoloquinolines.
Scientific Research Applications
1-Methylthio-S-triazolo[4,3-a]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity, particularly against melanoma cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methylthio-S-triazolo[4,3-a]quinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Methylthio-S-triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives:
Similar Compounds: [1,2,4]Triazolo[4,3-a]quinoxaline, [1,2,4]Triazolo[4,3-a]pyrazine.
Uniqueness: The presence of the methylthio group in this compound enhances its biological activity and makes it distinct from other triazoloquinoline derivatives.
Properties
CAS No. |
35359-24-1 |
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Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3S/c1-15-11-13-12-10-7-6-8-4-2-3-5-9(8)14(10)11/h2-7H,1H3 |
InChI Key |
YBAGXSHWSZDEIP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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